

Pharmacokinetic Profile of NOSO-502 in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: NOSO-502

Cat. No.: B12404061

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Introduction

NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which demonstrates broad-spectrum activity against Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Odilorhabdins inhibit bacterial protein synthesis through a unique mechanism of action on the ribosome.[1][2][3] Understanding the pharmacokinetic (PK) profile of **NOSO-502** is crucial for its preclinical and clinical development. This document provides a summary of the pharmacokinetic parameters of **NOSO-502** in various animal models, detailed protocols for key experiments, and visualizations to aid in understanding its mechanism and experimental workflows.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **NOSO-502** in mice and rats following intravenous and subcutaneous administration.

Table 1: Intravenous Pharmacokinetic Parameters of **NOSO-502**

Parameter	CD-1 Mice (30 mg/kg)	Sprague-Dawley Rats (15 mg/kg)
Clearance (CL)	1.13 L/h/kg	1.92 L/h/kg
Volume of Distribution (Vd)	0.66 L/kg	0.94 L/kg
Half-life (t _{1/2})	25 min	90 min
Unbound Fraction in Plasma	19.8%	20.5%

Data sourced from a study by Racine et al.[1]

Table 2: Subcutaneous Pharmacokinetic Parameters of **NOSO-502** in Mice

Dose	C _{max} (mg/L)	AUC _{0-∞} (mg·h/L)	t _{1/2} (h)
7.81 mg/kg	1.5	1.9	0.4
31.25 mg/kg	Not Reported	Not Reported	Not Reported
125 mg/kg	Not Reported	Not Reported	Not Reported
500 mg/kg	85	352	1.1

Data from a study evaluating **NOSO-502** in a murine neutropenic thigh model.[4]

Experimental Protocols

Murine Pharmacokinetic Study Protocol (Intravenous Administration)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of **NOSO-502** in mice following intravenous administration.

1.1. Animal Models:

- Species: CD-1 mice
- Sex: Female

- Weight: 20-25 g
- Housing: Standard laboratory conditions with ad libitum access to food and water.

1.2. Formulation and Dosing:

- **NOSO-502** is formulated in a suitable vehicle, such as phosphate-buffered saline (PBS), for intravenous injection.
- A dose of 30 mg/kg is administered via the tail vein.[\[1\]](#)

1.3. Blood Sampling:

- Blood samples (approximately 50-100 μ L) are collected at predetermined time points post-dose. Recommended time points for a compound with a short half-life include: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- Blood is collected via retro-orbital sinus, saphenous vein, or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).

1.4. Plasma Processing:

- Blood samples are centrifuged at approximately 1,500 \times g for 10 minutes at 4°C to separate plasma.
- The resulting plasma supernatant is carefully transferred to clean microcentrifuge tubes.
- Plasma samples are stored at -80°C until bioanalysis.

1.5. Bioanalysis:

- A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of **NOSO-502** in plasma samples. The method should be sensitive and specific for **NOSO-502** and any relevant metabolites.
- The development and validation of such a method should adhere to regulatory guidelines.

1.6. Pharmacokinetic Analysis:

- Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin).
- Key parameters to be determined include: Clearance (CL), Volume of distribution (Vd), Half-life ($t_{1/2}$), and Area under the curve (AUC).

Neutropenic Murine Thigh Infection Model Protocol

This model is used to evaluate the *in vivo* efficacy of **NOSO-502** against bacterial infections.

2.1. Induction of Neutropenia:

- Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.

2.2. Infection:

- Mice are anesthetized, and a defined inoculum of a bacterial strain (e.g., *E. coli*, *K. pneumoniae*) is injected into the thigh muscle.

2.3. Treatment:

- **NOSO-502** is administered, typically subcutaneously, at various doses and dosing intervals starting at a specified time post-infection (e.g., 2 hours).

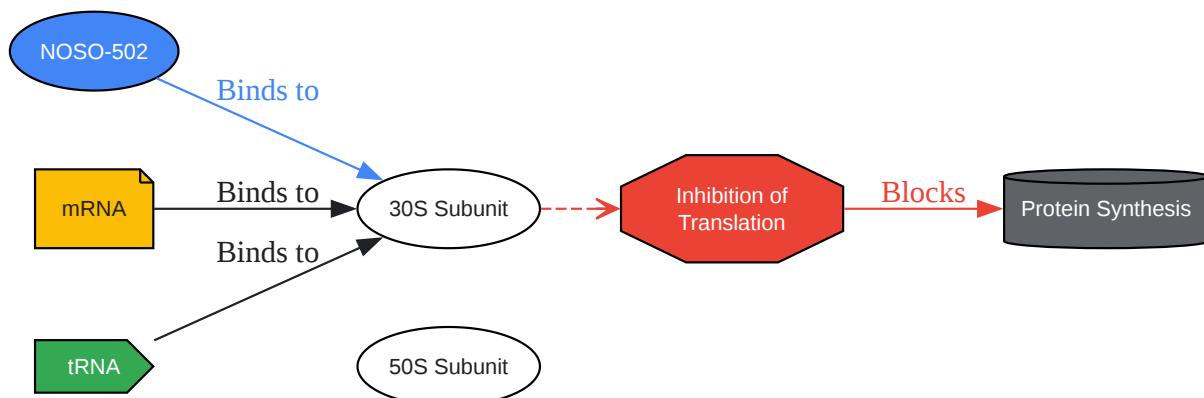
2.4. Efficacy Assessment:

- At the end of the treatment period (e.g., 24 hours), mice are euthanized.
- The thigh muscles are aseptically removed, homogenized, and serially diluted.
- The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
- The efficacy of **NOSO-502** is determined by the reduction in bacterial load compared to untreated control animals.

Visualizations

Mechanism of Action of NOSO-502

NOSO-502 exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, thereby interfering with the translation process.

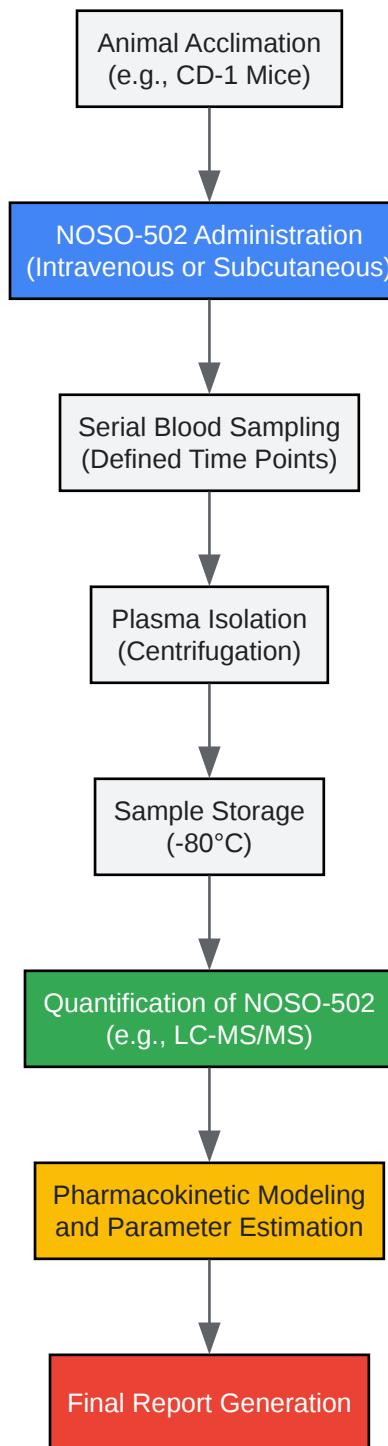


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Caption: Mechanism of **NOSO-502** action on the bacterial ribosome.

Experimental Workflow for a Murine Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical pharmacokinetic study in mice.



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Caption: Workflow for a murine pharmacokinetic study.

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